![molecular formula C12H24N2O3 B14230925 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide CAS No. 824425-43-6](/img/structure/B14230925.png)
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide is a chemical compound with a complex structure that includes multiple functional groups. It contains 41 atoms, including 24 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its secondary amide and hydroxylamine functionalities .
Méthodes De Préparation
The synthesis of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves several steps, typically starting with the preparation of the necessary amide and hydroxylamine precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include metabolic processes, signal transduction, and other cellular mechanisms .
Comparaison Avec Des Composés Similaires
4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide can be compared with other similar compounds, such as:
- 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanoic acid
- 4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of amide and hydroxylamine functionalities, which confer distinct properties and reactivity .
Propriétés
Numéro CAS |
824425-43-6 |
|---|---|
Formule moléculaire |
C12H24N2O3 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
4-(2-methylpropanoylamino)oxy-N-(2-methylpropyl)butanamide |
InChI |
InChI=1S/C12H24N2O3/c1-9(2)8-13-11(15)6-5-7-17-14-12(16)10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clé InChI |
SKHWWJFNFIYDGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CCCONC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
![n-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14230848.png)
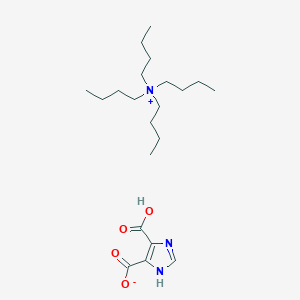
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
![Benzoic acid, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B14230875.png)
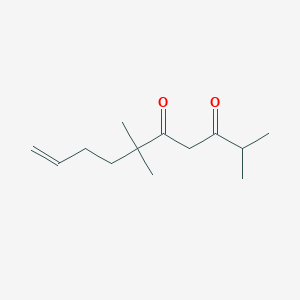
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
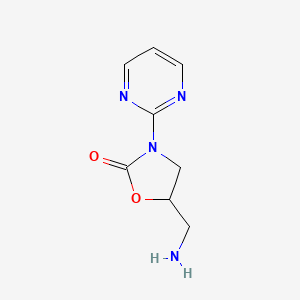
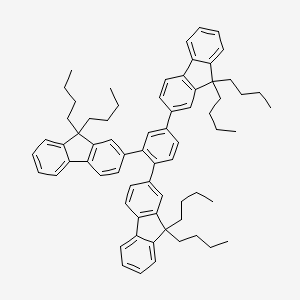

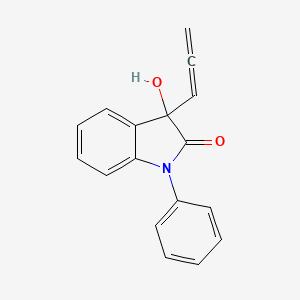
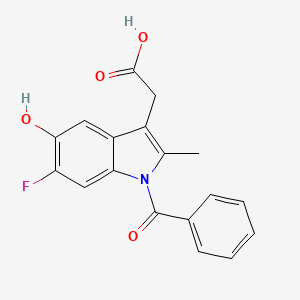
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
